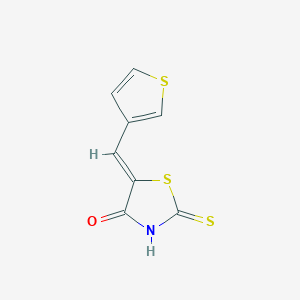
(5Z)-2-sulfanyl-5-(thiophen-3-ylmethylidene)-1,3-thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-2-sulfanyl-5-(tiofen-3-ilmetilideno)-1,3-tiazol-4(5H)-ona es un compuesto heterocíclico que contiene átomos de azufre y nitrógeno dentro de su estructura cíclica.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (5Z)-2-sulfanyl-5-(tiofen-3-ilmetilideno)-1,3-tiazol-4(5H)-ona generalmente implica la condensación de derivados de tiofeno con compuestos de tioamida en condiciones específicas. La reacción puede requerir el uso de catalizadores, solventes y temperaturas controladas para obtener el producto deseado.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría ampliar los métodos de síntesis de laboratorio. Esto podría incluir la optimización de las condiciones de reacción, el uso de reactores de flujo continuo y la garantía de la pureza y el rendimiento del producto final a través de diversas técnicas de purificación.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, lo que lleva a la formación de sulfoxidos o sulfona.
Reducción: Las reacciones de reducción podrían convertir el anillo de tiazol en derivados más saturados.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales en los anillos de tiofeno o tiazol son reemplazados por otros grupos.
Reactivos y Condiciones Comunes
Agentes Oxidantes: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Agentes Reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de Sustitución: Halógenos, agentes alquilantes.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependerían de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación podría producir sulfoxidos, mientras que la sustitución podría introducir varios grupos funcionales en los anillos de tiofeno o tiazol.
Aplicaciones Científicas De Investigación
Química
En química, (5Z)-2-sulfanyl-5-(tiofen-3-ilmetilideno)-1,3-tiazol-4(5H)-ona se puede utilizar como un bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite varias modificaciones químicas, lo que lo hace valioso en la síntesis orgánica.
Biología
El compuesto puede exhibir actividad biológica, como propiedades antimicrobianas o anticancerígenas. Los investigadores pueden explorar su potencial como compuesto principal para el desarrollo de fármacos.
Medicina
En medicina, los derivados de este compuesto podrían investigarse por su potencial terapéutico. Por ejemplo, podrían actuar como inhibidores de enzimas o interactuar con objetivos biológicos específicos.
Industria
En la industria, el compuesto podría utilizarse en el desarrollo de nuevos materiales, como polímeros o recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo mediante el cual (5Z)-2-sulfanyl-5-(tiofen-3-ilmetilideno)-1,3-tiazol-4(5H)-ona ejerce sus efectos dependería de su aplicación específica. Por ejemplo, si se utiliza como agente antimicrobiano, podría interrumpir las membranas celulares bacterianas o inhibir enzimas esenciales. Los objetivos moleculares y las vías involucradas deberían identificarse mediante estudios experimentales.
Comparación Con Compuestos Similares
Compuestos Similares
2-mercaptobenzotiazol: Otro heterociclo que contiene azufre con aplicaciones en la vulcanización del caucho y como inhibidor de la corrosión.
Tiazol: Un compuesto heterocíclico más simple que sirve como estructura central en muchas moléculas biológicamente activas.
Tiofeno: Un compuesto aromático que contiene azufre utilizado en la síntesis de diversos productos farmacéuticos y materiales.
Unicidad
(5Z)-2-sulfanyl-5-(tiofen-3-ilmetilideno)-1,3-tiazol-4(5H)-ona es único debido a su combinación de un anillo de tiofeno y un anillo de tiazol con un grupo sulfanyl. Esta estructura proporciona un conjunto distinto de propiedades químicas y patrones de reactividad, lo que lo hace valioso para aplicaciones específicas que otros compuestos similares no pueden cumplir.
Propiedades
Fórmula molecular |
C8H5NOS3 |
|---|---|
Peso molecular |
227.3 g/mol |
Nombre IUPAC |
(5Z)-2-sulfanylidene-5-(thiophen-3-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C8H5NOS3/c10-7-6(13-8(11)9-7)3-5-1-2-12-4-5/h1-4H,(H,9,10,11)/b6-3- |
Clave InChI |
XXEBTKBRSLSLSF-UTCJRWHESA-N |
SMILES isomérico |
C1=CSC=C1/C=C\2/C(=O)NC(=S)S2 |
SMILES canónico |
C1=CSC=C1C=C2C(=O)NC(=S)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-chlorobenzyl)sulfanyl]-N'-{(E)-[4-(cyanomethoxy)phenyl]methylidene}acetohydrazide](/img/structure/B11667868.png)
![N'-[(E)-(3-phenoxyphenyl)methylidene]-2-(piperidin-1-yl)acetohydrazide](/img/structure/B11667869.png)
![4-[(2E)-2-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11667876.png)
![N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide](/img/structure/B11667885.png)
![2-(4-Bromophenyl)-5-(4-tert-butylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11667886.png)
![3-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-pyridin-2-ylpropanamide](/img/structure/B11667892.png)
![3-(4-fluorophenyl)-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11667898.png)
![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-4-(morpholin-4-ylmethyl)benzohydrazide](/img/structure/B11667910.png)
![N'-{(E)-[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11667916.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B11667920.png)
![N'-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11667922.png)
![N'-[(Z)-(2-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11667929.png)
![N-(4-Methylphenyl)-2-[N-(3-nitrophenyl)benzenesulfonamido]acetamide](/img/structure/B11667937.png)
![3-(4-fluorophenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11667944.png)
